2-Oxo-6-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
Properties
IUPAC Name |
2-oxo-6-propyl-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-3-9-4-5-12-10(6-9)7-11(8-14)13(16)15-12/h7,9H,2-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGPJXPSLBUITF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC2=C(C1)C=C(C(=O)N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Oxo-6-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS No. 1267469-16-8) is a compound belonging to the hexahydroquinoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H16N2O
- Molecular Weight : 216.27894 g/mol
- Structure : The compound features a hexahydroquinoline scaffold with a carbonitrile group at the 3-position and a ketone at the 2-position.
Antimicrobial Properties
Recent studies have indicated that derivatives of hexahydroquinolines exhibit significant antimicrobial properties. For instance, research has shown that certain quinoline derivatives can inhibit bacterial growth and possess antifungal activity. The specific activity of this compound against various pathogens is still under investigation but shows promise based on related compounds' profiles .
Anti-inflammatory Effects
Hexahydroquinoline derivatives have been linked to anti-inflammatory activities. A study highlighted that compounds structurally similar to this compound could inhibit the production of pro-inflammatory cytokines in vitro. This suggests that the compound may modulate inflammatory pathways through inhibition of nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes .
The biological activity of this compound is thought to involve several mechanisms:
- Receptor Modulation : Some studies indicate that hexahydroquinoline derivatives can act as agonists or antagonists at various G protein-coupled receptors (GPCRs), potentially influencing metabolic pathways involved in inflammation and cancer progression .
- Cell Cycle Regulation : Research has suggested that related compounds may induce cell cycle arrest in cancer cell lines by modulating key regulatory proteins .
- Reactive Oxygen Species (ROS) Scavenging : The ability to reduce ROS levels has been observed in some hexahydroquinoline derivatives, which may contribute to their protective effects against oxidative stress-related diseases .
Study on Anticancer Activity
A notable study evaluated the anticancer potential of various hexahydroquinoline derivatives in vitro against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and induced apoptosis through mitochondrial pathways. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
In Vivo Studies
In vivo models have shown that compounds similar to this compound can reduce tumor growth in xenograft models. These studies suggest a potential therapeutic role for this compound in oncology .
Comparative Analysis
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to the hexahydroquinoline structure. For instance, derivatives of quinoline and oxadiazole have demonstrated significant antibacterial and antifungal activities. The compound 2-Oxo-6-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is hypothesized to exhibit similar properties due to its structural characteristics.
- Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects often involves interference with microbial cell wall synthesis or inhibition of essential metabolic pathways.
-
Case Studies :
- In a study evaluating various quinoline derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa, certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml . This suggests that derivatives of this compound could be explored further for their potential as new antimicrobial agents.
Anticancer Properties
The anticancer activity of compounds containing the hexahydroquinoline framework has also been investigated. These compounds may act by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.
- Research Findings : A study indicated that certain structural modifications in similar compounds led to enhanced anticancer activity against various cancer cell lines . This suggests that this compound could be a promising candidate for further research in oncology.
Versatile Small Molecule Scaffold
The unique structure of this compound makes it a valuable scaffold in drug design. Its ability to undergo various chemical modifications allows researchers to tailor its properties for specific therapeutic targets.
| Property | Details |
|---|---|
| Scaffold Versatility | High due to multiple functional groups |
| Potential Modifications | Alkylation, halogenation |
| Therapeutic Targets | Antimicrobial and anticancer |
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactions
The compound is synthesized via multicomponent reactions (MCRs) involving ketones, aldehydes, and nitrile-containing precursors. Key steps include:
-
Cyclocondensation : Reaction of 1-(2-oxocyclohexyl)-1,1,2,2-ethanetetracarbonitrile with aldehydes under propanol-water conditions yields tricyclic intermediates .
-
Michael Addition-Elimination : A ternary system (ZnO/ZnCl₂/DIEA) promotes selective O-alkylation of 2-oxo-1,2-dihydropyridines to form the hexahydroquinoline core .
Table 1: Optimization of Cyclocondensation Conditions
| Catalyst System | Solvent | Temp (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|
| ZnO/ZnCl₂/DIEA | Dioxane | 110 | 85 | O-Benzyl |
| Ag₂O | DMF | 120 | 65 | Mixed |
| FeCl₃ | Toluene | 100 | <10 | Low |
Nitrile Reactivity
The cyano group participates in:
-
Hydrolysis : Conversion to carboxylic acid derivatives under acidic or basic conditions (e.g., H₂SO₄/H₂O at reflux) .
-
Nucleophilic Addition : Reaction with Grignard reagents to form ketones after hydrolysis .
Oxo Group Modifications
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxo group to a hydroxyl, forming 2-hydroxy derivatives .
-
Alkylation : Benzylation using benzyl halides (e.g., BnCl) under ZnO/ZnCl₂/DIEA yields O-benzyl-protected analogs .
Table 2: O-Benzylation Efficiency
| Benzyl Halide | Catalyst Loading | Time (h) | Yield (%) |
|---|---|---|---|
| BnCl | 1.1 equiv | 6 | 85 |
| 4-MeO-BnBr | 1.1 equiv | 8 | 78 |
| 2-NO₂-BnCl | 1.1 equiv | 12 | 62 |
Aromatic Electrophilic Substitution
The electron-rich quinoline ring undergoes:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 4-position .
-
Halogenation : Bromination (Br₂/FeBr₃) occurs preferentially at the 6-propyl substituent.
Heterocycle Functionalization
-
Diazotization : Reaction with NaNO₂/HCl forms diazonium salts, enabling coupling with phenols or amines .
-
Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) introduce aryl groups at the 3-position .
Biological Activity-Driven Modifications
Structural analogs show antiproliferative activity, prompting reactions such as:
-
Esterification : Conversion of the nitrile to methyl ester (MeOH/H₂SO₄) enhances water solubility .
-
Amination : NH₃/EtOH introduces amino groups at the 2-position, improving target binding .
Table 3: Cytotoxicity of Modified Derivatives
| Derivative | IC₅₀ (μM) | Cell Line |
|---|---|---|
| 3-Carboxylic Acid | 12.4 | MCF-7 |
| 2-Amino-3-CN | 8.7 | HeLa |
| O-Benzyl Protected | 23.1 | A549 |
Degradation and Stability
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights
Electronic and Steric Effects :
- Propyl vs. Bromo Substituents: The propyl group in the target compound enhances lipophilicity, favoring membrane permeability in drug candidates. In contrast, the bromo substituent in 6-Bromo-2,5-dioxo-...
- Chlorophenyl and Phenyl Groups : The 4-chlorophenyl group in the analog from enhances π-π stacking interactions in crystal structures, while the phenyl group in 2,7,7-Trimethyl-... may improve binding affinity to aromatic receptors .
Functional Group Impact :
- Dioxo vs. Mono-oxo Systems: The presence of two keto groups in 6-Bromo-2,5-dioxo-... increases hydrogen-bonding capacity, which is advantageous in coordination chemistry but may reduce metabolic stability compared to the mono-oxo target compound .
- Carbonitrile Positioning : The carbonitrile group at C3 (target compound) vs. C4 (1-Isopropyl-3-oxo-...) alters dipole moments and electronic distribution, influencing interactions with biological targets .
Pharmaceutical Relevance
The target compound’s propyl group balances hydrophobicity and steric demand, making it a versatile scaffold for kinase inhibitors or antimicrobial agents. Its supplier’s collaboration with regulatory bodies like the Chinese Institute for Food and Drug Control highlights its adherence to pharmacopeial standards .
Preparation Methods
Multi-Component Hantzsch-Type Cyclocondensation Reaction
This is the most common and efficient synthetic route for hexahydroquinoline derivatives, involving the condensation of:
- Cyclohexane-1,3-dione or derivatives (such as 1,3-cyclohexanedione)
- An aldehyde (for the 6-propyl substituent, a suitable aldehyde like propionaldehyde is used)
- A nitrile-containing compound or β-ketoester
- Ammonium acetate as the nitrogen source
- Catalyst: Vanadatesulfuric acid (VSA) or other acid catalysts can be used to accelerate the reaction.
- Solvent: Solvent-free conditions or ethanol, methanol, or acetonitrile have been tested, with solvent-free often giving the best yields and fastest reactions.
- Temperature: Typically around 80 °C for 10-30 minutes.
- Workup: After completion (monitored by TLC), the mixture is cooled, and the product is recrystallized from ethanol.
Yields: High, typically 80-95% under optimized conditions.
| Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclohexane-1,3-dione (1 mmol) | VSA catalyst (10 mol%), 80 °C | 80-95 | Solvent-free, 10-30 min |
| Propionaldehyde (1 mmol) | Stirring | ||
| Ammonium acetate (1.5 mmol) | |||
| β-Ketoester or nitrile derivative |
This method is eco-friendly, rapid, and provides pure products with simple workup.
Reaction of 1-(2-Oxocyclohexyl)-1,1,2,2-ethanetetracarbonitrile with Amino-Substituted Intermediates
An alternative synthetic approach involves:
- Starting from 1-(2-oxocyclohexyl)-1,1,2,2-ethanetetracarbonitrile
- Reacting with 1,3,5-substituted 2,4-diazapentadienes or similar nitrogen-containing intermediates
- The reaction proceeds at room temperature in a solvent mixture (e.g., isopropanol-water)
- Reaction times range from 40 minutes to 1 hour
- Yields are moderate to good (50-69%)
This method allows the introduction of nitrile groups at specific positions and formation of tetra- or tricarbonitrile hexahydroquinolines. The structure of products can be confirmed by X-ray diffraction.
Alkylation of Preformed Hexahydroquinoline-3-carbonitrile Derivatives
Once the core hexahydroquinoline-3-carbonitrile structure is synthesized, further functionalization at the 6-position (e.g., propyl group) can be achieved via alkylation:
- React 2-oxo-4-aryl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile with alkyl bromides (such as 1-bromopropane) in the presence of potassium carbonate in dry DMF
- Reaction conditions: room temperature or reflux for several hours
- Workup involves solvent evaporation, washing with water, filtration, and recrystallization from ethanol
- This method yields N-alkylated or O-alkylated products depending on steric and electronic factors
This approach is useful for introducing the propyl substituent at the 6-position through nucleophilic substitution.
| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Hantzsch-type Cyclocondensation | Cyclohexane-1,3-dione, aldehyde, ammonium acetate, β-ketoester | VSA catalyst, solvent-free, 80 °C, 10-30 min | 80-95 | Eco-friendly, rapid, high yield | Requires catalyst preparation |
| Reaction with 1-(2-oxocyclohexyl)-ethanetetracarbonitrile | 1-(2-oxocyclohexyl)-1,1,2,2-ethanetetracarbonitrile, diazapentadienes | Room temp, isopropanol-water, 40-60 min | 50-69 | Specific nitrile incorporation | Moderate yield, longer reaction |
| Alkylation of Hexahydroquinoline-3-carbonitrile | Preformed hexahydroquinoline-3-carbonitrile, alkyl bromides, K2CO3 | Dry DMF, r.t. or reflux, 9-12 h | Good | Allows functionalization at 6-position | Longer reaction times, requires dry conditions |
- The Hantzsch-type synthesis using vanadatesulfuric acid catalyst under solvent-free conditions is highly efficient and environmentally benign, offering excellent yields and simplified purification.
- The reaction of 1-(2-oxocyclohexyl)-1,1,2,2-ethanetetracarbonitrile with nitrogen-containing intermediates enables the formation of complex nitrile-substituted hexahydroquinolines with potential biological activity.
- Alkylation methods provide flexibility for introducing alkyl groups such as propyl at specific positions, critical for tuning biological properties.
- Structural confirmation of products is typically performed via X-ray diffraction and NMR spectroscopy to ensure correct substitution and ring formation.
- Reaction times and yields depend on the nature of substituents and reaction conditions, with room temperature reactions generally preferred for sensitive intermediates.
The preparation of 2-Oxo-6-propyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is well-established through multi-component Hantzsch-type cyclocondensation reactions catalyzed by vanadatesulfuric acid under solvent-free conditions, affording high yields rapidly and cleanly. Alternative methods involving nitrile-containing intermediates or post-synthetic alkylation provide routes for structural diversification. The choice of method depends on the desired substitution pattern, scale, and available reagents. These methods are supported by extensive spectroscopic and crystallographic characterization, ensuring the reliability of the synthetic protocols.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Component | Role | Example Quantity |
|---|---|---|
| Cyclohexanone | Cyclic ketone | 4.5 mmol |
| Propyl aldehyde | Aldehyde component | 4.5 mmol |
| Ethyl cyanoacetate | Cyano donor | 4.5 mmol |
| Ammonium acetate | Catalyst | 9 mmol |
| Ethanol | Solvent | 10 mL |
Basic: How is the structural characterization of this compound validated?
Answer:
Structural validation relies on:
- X-ray crystallography : Determines bond lengths, angles, and crystal packing (e.g., triclinic system with space group P1, as seen in related hexahydroquinolines) .
- Spectroscopy :
- FTIR : Confirms nitrile (C≡N, ~2190 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) groups .
- NMR : Distinguishes aromatic protons and substituent environments.
Q. Table 2: Key Crystallographic Parameters (Analogous Compound)
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P1 |
| Unit cell dimensions | a = 7.6443 Å, b = 9.6909 Å, c = 9.9852 Å |
| R factor | 0.088 |
| Data-to-parameter ratio | 16.4 |
Advanced: What challenges arise in crystallographic analysis of hexahydroquinoline derivatives?
Answer:
Common challenges include:
- Disorder in main residues : Observed in related structures due to flexible cyclohexane rings, leading to higher R factors (e.g., R = 0.088) .
- Data limitations : Low data-to-parameter ratios (<20:1) may reduce refinement accuracy.
- Thermal motion : Mitigated by low-temperature data collection (e.g., 100 K) to stabilize crystal lattices .
Advanced: How can discrepancies in biological activity data be resolved across studies?
Answer:
Discrepancies often arise from:
- Substituent effects : Propyl vs. aryl/thiophenyl groups alter steric and electronic properties, impacting bioactivity. For example, thiophenyl derivatives show enhanced anti-inflammatory activity compared to brominated analogs .
- Assay variability : Standardize protocols (e.g., IC₅₀ measurements) and use positive controls (e.g., indomethacin for anti-inflammatory studies) .
Basic: What pharmacological properties have been studied for this compound class?
Answer:
Hexahydroquinoline-3-carbonitriles exhibit:
- Cardiotonic activity : Enhanced cardiac contractility via PDE-III inhibition .
- Anti-inflammatory effects : COX-2 suppression, validated in murine models .
Advanced: What experimental design considerations optimize synthesis yields?
Answer:
Key factors include:
- Catalyst selection : Ammonium acetate vs. ionic liquids (e.g., [H₂-DABCO][HSO₄]₂) to reduce reaction time .
- Solvent polarity : Ethanol vs. acetonitrile affects cyclization efficiency.
- Temperature : Prolonged reflux (≥5 hours) ensures complete imine formation .
Basic: Which spectroscopic techniques are critical for functional group analysis?
Answer:
- FTIR : Identifies nitrile (2190 cm⁻¹) and ketone (1700 cm⁻¹) stretches.
- ¹H NMR : Aromatic protons (δ 6.5–8.0 ppm) and methylene groups (δ 1.5–2.5 ppm) confirm ring saturation .
Advanced: How can reaction conditions be modified for higher regioselectivity?
Answer:
- Substituent positioning : Electron-donating groups (e.g., methoxy) on aldehydes enhance electrophilicity at the para position .
- Catalyst tuning : Acidic ionic liquids improve regioselectivity in MCRs by stabilizing transition states .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
